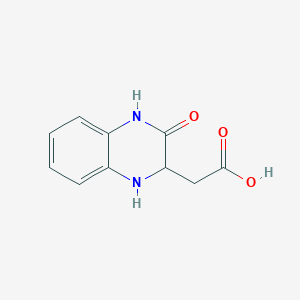

1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid

Overview

Description

1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hexaazatriphenylene (HAT) Derivatives

Dipyrazino[2,3-f:2′,3′-h]quinoxaline, a related structure, serves as a fundamental scaffold for the development of hexaazatriphenylene (HAT) derivatives. These derivatives have found significant applications due to their excellent π–π stacking ability, making them crucial in the creation of n-type semiconductors, sensors, and liquid crystals. Their utility extends to microporous polymers for energy storage and the development of nano and microstructures, showcasing the versatility of quinoxaline derivatives in organic materials and nanoscience (Segura et al., 2015).

Quinoxaline in Pharmaceutical Research

Quinoxaline and its analogs are pivotal in pharmaceutical research due to their broad spectrum of biological activities. These compounds are investigated for their potential as antimicrobial, antifungal, and anticancer agents. The structure-activity relationship (SAR) of quinoxaline sulfonamide derivatives highlights their significance in addressing a wide array of diseases, from infectious to chronic and metabolic disorders. This underscores the compound's role in enhancing therapeutic potential and the development of new pharmaceuticals (Irfan et al., 2021).

Environmental and Anticorrosive Applications

Quinoline derivatives, sharing a structural resemblance with quinoxaline, are extensively used as anticorrosive materials. Their efficacy against metallic corrosion, attributed to the formation of stable chelating complexes, has been recognized in various studies. This application is particularly relevant in protecting infrastructure and machinery against the detrimental effects of corrosion, further highlighting the versatility of quinoxaline-related compounds in industrial applications (Verma et al., 2020).

Properties

IUPAC Name |

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(14)5-8-10(15)12-7-4-2-1-3-6(7)11-8/h1-4,8,11H,5H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNFCRXGPQHQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382712 | |

| Record name | (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136584-14-0 | |

| Record name | (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

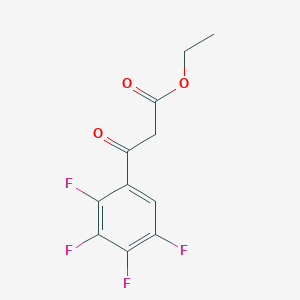

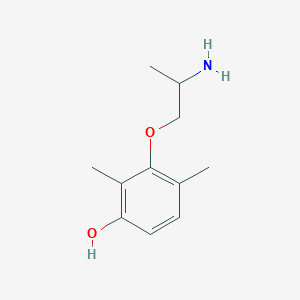

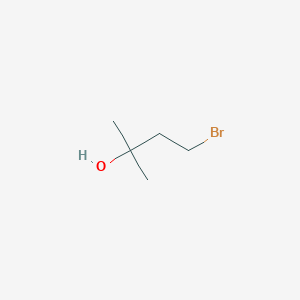

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)

![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)

![N-[2-(1H-indol-3-yl)ethyl]tricosanamide](/img/structure/B138293.png)

![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)

![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)